molecular formula C11H15F3N4O4 B2794525 N-(2-(3-Methyl-1,2,4-oxadiazol-5-yl)ethyl)azetidine-3-carboxamide CAS No. 1701675-32-2

N-(2-(3-Methyl-1,2,4-oxadiazol-5-yl)ethyl)azetidine-3-carboxamide

Cat. No.: B2794525
CAS No.: 1701675-32-2
M. Wt: 324.26
InChI Key: CBPCLELKSZHNEW-UHFFFAOYSA-N
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Description

N-(2-(3-Methyl-1,2,4-oxadiazol-5-yl)ethyl)azetidine-3-carboxamide (CAS 1701675-32-2) is a high-purity chemical compound featuring a 1,2,4-oxadiazole heterocycle linked to an azetidine carboxamide moiety. This specific molecular architecture makes it a valuable intermediate in modern medicinal chemistry and drug discovery research. The 1,2,4-oxadiazole ring is a known bioisostere for ester and amide functional groups, often employed to improve metabolic stability and pharmacokinetic properties of lead compounds . Compounds containing the 1,2,4-oxadiazole scaffold are investigated for a wide spectrum of biological activities and have shown relevance in developing therapeutics for metabolic syndrome-related diseases . Furthermore, the azetidine ring is a privileged structure in pharmaceutical design, contributing to favorable molecular properties. This compound is intended for research applications only, including but not limited to, use as a building block in the synthesis of novel molecules for biological screening, investigation of structure-activity relationships (SAR), and development of potential inhibitors for various biological targets. This product is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet prior to use.

Properties

IUPAC Name

N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O2/c1-6-12-8(15-13-6)2-3-11-9(14)7-4-10-5-7/h7,10H,2-5H2,1H3,(H,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVKYITUTMWCWTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CCNC(=O)C2CNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amidoximes with organic nitriles in the presence of catalysts such as p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2) . The reaction is carried out in a solvent like dimethylformamide (DMF) under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and scalability. The use of automated systems for precise control of reaction parameters is crucial to maintain consistency and quality in large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-Methyl-1,2,4-oxadiazol-5-yl)ethyl)azetidine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with additional oxygen functionalities, while reduction can lead to the formation of amine derivatives .

Scientific Research Applications

Anticancer Potential

Research has indicated that compounds containing the oxadiazole ring exhibit significant anticancer activity. For instance, derivatives similar to N-(2-(3-Methyl-1,2,4-oxadiazol-5-yl)ethyl)azetidine-3-carboxamide have shown promise as inhibitors of acetyl-CoA carboxylases (ACCs), which are crucial in lipid metabolism and are potential targets for treating obesity and related metabolic disorders .

Case Study:
In a study exploring the activity of oxadiazole derivatives against cancer cell lines, compounds demonstrated effective inhibition of cell proliferation and induction of apoptosis in prostate cancer models .

Anti-inflammatory Effects

The anti-inflammatory properties of oxadiazole derivatives have also been documented. Compounds similar to this compound have shown efficacy in reducing inflammation in animal models, comparable to established anti-inflammatory drugs like Indomethacin .

Data Table: Anti-inflammatory Activity Comparison

CompoundDose (mg/kg)Inhibition (%)
This compound5061.9
Indomethacin564.3
Aspirin2063.2

Metabolic Disorders

This compound has been identified as a potential dual modulator for ACCs and peroxisome proliferator-activated receptors (PPARs), making it a candidate for treating metabolic syndrome-related diseases such as type 2 diabetes .

Neurological Applications

Recent studies suggest that azetidine-based compounds may serve as effective inhibitors for monoacylglycerol lipase (MAGL), an enzyme implicated in the regulation of endocannabinoid signaling pathways associated with pain and anxiety disorders .

Mechanism of Action

The mechanism of action of N-(2-(3-Methyl-1,2,4-oxadiazol-5-yl)ethyl)azetidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with enzymes and receptors, leading to inhibition or activation of biological processes. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-(2-(3-Methyl-1,2,4-oxadiazol-5-yl)ethyl)azetidine-3-carboxamide can be contextualized against related compounds from the evidence:

Table 1: Key Structural Comparisons

Compound Name / ID Core Structure Differences Functional Implications References
This compound Azetidine-3-carboxamide + ethyl-linked oxadiazole Enhanced rigidity and metabolic stability; potential for CNS or kinase-targeted applications.
N-[2-[(3,5-dichloro-2-pyridinyl)amino]ethyl]-2-[[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thio]-benzamide (Ev3, ID45) Benzamide + thioether-linked oxadiazole + pyridine substituents Increased lipophilicity; thioether may alter redox properties or susceptibility to oxidation.
2-[[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thio]-N-[2-[(2-nitrophenyl)amino]ethyl]-benzamide (Ev8) Benzamide + nitroaryl group + thioether-linked oxadiazole Electron-withdrawing nitro group may enhance binding but raise toxicity concerns.
Navacaprant (Ev4): Contains 3-methyl-1,2,4-oxadiazol-5-yl attached to quinoline Complex polycyclic structure with oxadiazole Likely targets protein-protein interactions; quinoline moiety may improve blood-brain barrier penetration.
5-azetidin-3-yl-3-(2-chloro-6-fluorophenyl)-1,2,4-oxadiazole HCl (Ev9) Azetidine directly fused to oxadiazole + halogenated aryl Steric hindrance from direct fusion; halogen atoms may enhance binding affinity to hydrophobic pockets.

Key Observations :

Azetidine vs. However, this may also limit flexibility required for certain binding modes.

Linker Variations : The ethyl linker in the target compound contrasts with thioether or methylthio linkers in benzamide derivatives (Ev3, Ev8). Thioethers may confer susceptibility to metabolic oxidation, whereas the ethyl group provides simpler hydrolytic stability .

Substituent Effects: The absence of electron-withdrawing groups (e.g., nitro, cyano) in the target compound (cf. Ev3, Ev8) suggests a focus on balanced solubility and reduced toxicity, though potency against specific targets may be lower .

Salt Forms : Hydrochloride and trifluoroacetate salts (Ev2, Ev9) are common in preclinical studies to enhance aqueous solubility, contrasting with neutral forms of simpler oxadiazoles like 2-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde (Ev5) .

Biological Activity

N-(2-(3-Methyl-1,2,4-oxadiazol-5-yl)ethyl)azetidine-3-carboxamide, also known as a derivative of the oxadiazole class, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a five-membered oxadiazole ring, which is known for its role in various biological activities. The chemical structure can be represented as follows:

C9H14N4O\text{C}_9\text{H}_{14}\text{N}_4\text{O}

This structure contributes to its interactions with biological targets, making it a subject of interest in drug discovery.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets involved in disease processes. Key mechanisms include:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes linked to cancer progression, including histone deacetylases (HDACs) and carbonic anhydrases (CAs) .
  • Cell Proliferation Modulation : Studies indicate that it can inhibit the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest .

Anticancer Activity

Numerous studies have evaluated the anticancer properties of this compound. For instance:

  • In Vitro Studies : The compound demonstrated significant cytotoxicity against several cancer cell lines, including HEPG2 (hepatocellular carcinoma), MCF7 (breast cancer), and SW1116 (colon cancer). The IC50 values ranged from 0.67 to 1.95 µM, indicating potent activity compared to standard chemotherapeutics .
  • Mechanistic Insights : The anticancer effects are believed to involve the inhibition of key signaling pathways associated with tumor growth and survival .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. It has been tested against various bacterial and fungal strains, showing promising results that suggest potential applications in developing new antibiotics or antifungal agents .

Case Studies

  • Study on Anticancer Efficacy :
    • Objective : To assess the anticancer effects of this compound.
    • Methodology : Cell viability assays were performed on multiple cancer cell lines.
    • Findings : The compound significantly reduced cell viability in a dose-dependent manner across all tested lines, with notable effects observed at lower concentrations compared to controls .
  • Antimicrobial Evaluation :
    • Objective : To evaluate the antimicrobial activity against pathogenic bacteria.
    • Methodology : Disc diffusion method was used to assess inhibition zones.
    • Findings : The compound exhibited effective inhibition against Gram-positive and Gram-negative bacteria, supporting its potential as an antimicrobial agent .

Data Summary

Biological ActivityTargetIC50 Value (µM)Reference
Anticancer (HEPG2)Cancer Cell Line0.67
Anticancer (MCF7)Cancer Cell Line0.80
AntimicrobialBacterial StrainsVaries

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-(3-Methyl-1,2,4-oxadiazol-5-yl)ethyl)azetidine-3-carboxamide, and how can reaction efficiency be monitored?

  • Methodological Answer : The synthesis likely involves multi-step organic reactions, such as coupling azetidine-3-carboxamide derivatives with 3-methyl-1,2,4-oxadiazole precursors. Key steps include:

  • Amide bond formation : Use coupling agents (e.g., EDC/HOBt) under inert atmospheres to prevent hydrolysis .
  • Oxadiazole ring synthesis : Cyclization of amidoximes with carboxylic acid derivatives under controlled temperatures (e.g., 80–100°C) .
  • Monitoring : Track reaction progress via TLC and confirm purity using HPLC or NMR spectroscopy .

Q. Which analytical techniques are critical for characterizing this compound’s structural integrity?

  • Methodological Answer :

  • NMR spectroscopy : 1H/13C NMR to verify connectivity of the azetidine, oxadiazole, and ethyl linker .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular formula and rule out side products .
  • X-ray crystallography : If crystalline, determine 3D conformation and intermolecular interactions .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :

  • Stability assays : Incubate the compound in buffers (pH 3–10) at 25°C and 37°C for 24–72 hours.
  • Analysis : Use LC-MS to quantify degradation products and identify labile groups (e.g., oxadiazole or amide hydrolysis) .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across different assay systems?

  • Methodological Answer :

  • Reproducibility checks : Validate assays in triplicate across independent labs.
  • Assay optimization : Adjust parameters (e.g., cell line selection, incubation time) to minimize off-target effects .
  • Orthogonal assays : Combine in vitro (e.g., enzyme inhibition) and in silico (molecular docking) studies to cross-verify target engagement .

Q. How can molecular docking studies predict the compound’s interaction with biological targets like kinases or GPCRs?

  • Methodological Answer :

  • Target selection : Prioritize receptors with structural homology to known oxadiazole-binding proteins (e.g., GSK-3β) .
  • Docking workflow :

Prepare the compound’s 3D structure (optimized via DFT calculations).

Use AutoDock Vina or Schrödinger Suite for binding pose prediction.

Validate with MD simulations to assess binding stability .

Q. What experimental designs mitigate side reactions during functional group modifications (e.g., methyl group substitution on the oxadiazole ring)?

  • Methodological Answer :

  • Protecting groups : Temporarily shield reactive sites (e.g., azetidine nitrogen) during alkylation or halogenation .
  • Stepwise synthesis : Isolate intermediates after each modification to avoid cross-reactivity .
  • Reagent selection : Use mild oxidizing agents (e.g., KMnO4) to preserve the oxadiazole ring .

Key Considerations for Experimental Design

  • Controlled conditions : Maintain inert atmospheres (N2/Ar) during moisture-sensitive steps .
  • Data validation : Cross-reference spectral data with published analogs (e.g., benzodioxole or isoxazole derivatives) .
  • Ethical compliance : Adhere to institutional guidelines for handling hazardous reagents (e.g., LiAlH4) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.